1,2-Dipalmitoyl-sn-glycero-3-galloyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-galloyl is a lipid molecule that consists of two palmitic acid chains esterified to a glycerol backbone, with a galloyl group attached to the third carbon of the glycerol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl can be synthesized through esterification reactions. The synthesis typically involves the reaction of palmitic acid with glycerol in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then reacted with gallic acid to attach the galloyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include sulfuric acid and p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl undergoes various chemical reactions, including:
Oxidation: The galloyl group can be oxidized to form quinones.
Reduction: The ester bonds can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Substituted esters and glycerol derivatives.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-galloyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle and its antimicrobial properties.
Industry: Utilized in the development of functional materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-galloyl involves its interaction with cell membranes. The galloyl group can form strong interactions with metal ions and proteins, affecting membrane stability and function. This compound can also modulate signaling pathways by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with similar structural properties but different functional groups.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative[][6].
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-galloyl is unique due to the presence of the galloyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with metal ions and proteins, making it valuable for specific applications in research and industry[6][6].
Properties
Molecular Formula |
C42H72O9 |
---|---|
Molecular Weight |
721.0 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3 |
InChI Key |
VUMJZTCVWBBKRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.